Pyrazolo[1,5-b]pyridazine-2,3-dicarboxylic acid diethyl ester
Description
Properties
IUPAC Name |
diethyl pyrazolo[1,5-b]pyridazine-2,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O4/c1-3-18-11(16)9-8-6-5-7-13-15(8)14-10(9)12(17)19-4-2/h5-7H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPISQKQXIXXLGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=CC=NN2N=C1C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Pyrazolo[1,5-b]pyridazine derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. Among these, Pyrazolo[1,5-b]pyridazine-2,3-dicarboxylic acid diethyl ester stands out for its potential therapeutic applications. This article reviews the biological activities associated with this compound, emphasizing its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound this compound is characterized by a pyrazolo-pyridazine core structure with two carboxylic acid ester groups. Its molecular formula is CHNO.
Antitumor Activity
Research indicates that pyrazolo[1,5-b]pyridazine derivatives exhibit antitumor properties through various mechanisms:
- Kinase Inhibition : A study identified a pyrazolo[1,5-b]pyridazine scaffold that demonstrated selective inhibition against human kinases involved in cancer progression, such as GSK-3β and CDK-2/4. This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy against tumors like those seen in human African trypanosomiasis .
- Synergistic Effects : In vitro studies have shown that certain pyrazolo derivatives can enhance the cytotoxic effects of established chemotherapeutics like doxorubicin in breast cancer cell lines (MCF-7 and MDA-MB-231), indicating potential for combination therapies .
Anti-inflammatory and Antibacterial Activities
Pyrazolo[1,5-b]pyridazine derivatives have also been reported to possess anti-inflammatory and antibacterial activities:
- Mechanism of Action : These compounds may inhibit pro-inflammatory cytokines or bacterial growth through interference with specific biochemical pathways .
- Case Studies : Some synthesized pyrazole carboxamides have shown notable antifungal activity, further highlighting the versatility of this class of compounds in treating various infections .
Structure-Activity Relationship (SAR)
Understanding the SAR of pyrazolo[1,5-b]pyridazine derivatives is essential for optimizing their biological activity:
- Substituent Effects : Variations at the R positions of the pyrazolo scaffold significantly affect potency against target enzymes. For instance, substitutions that enhance binding affinity to kinase active sites can lead to improved selectivity and efficacy .
| Compound | R Position | Kinase Activity | Selectivity |
|---|---|---|---|
| 23a | 4-(CFPh) | High against T. b. brucei | Moderate |
| 20g | 4-MeOPh | Moderate against GSK-3β | High |
Pharmacokinetics and Toxicity
The pharmacokinetic profile of Pyrazolo[1,5-b]pyridazine derivatives is critical for their development as therapeutic agents:
- ADME Properties : Studies have shown that modifications can improve absorption, distribution, metabolism, and excretion (ADME) profiles. For example, certain analogs demonstrated good CNS penetration while reducing parasitemia in animal models .
- Toxicity Assessments : While some derivatives exhibited promising efficacy in preclinical models, toxicity remains a concern. Compounds like 20g showed adverse effects at higher doses despite their therapeutic potential .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of pyrazolo[1,5-b]pyridazine derivatives as anticancer agents. These compounds have been shown to inhibit various kinases involved in cancer progression. For instance, a study identified a pyrazolo[1,5-b]pyridazine scaffold that exhibited selectivity against human kinases involved in cell cycle regulation, such as CDK-2 and CDK-4. The optimization of this scaffold led to compounds that demonstrated significant anticancer activity in vitro and in vivo models .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Research indicates that pyrazolo[1,5-b]pyridazines can inhibit serine/threonine kinases in pathogenic organisms like Staphylococcus aureus. This suggests their potential use as antimicrobial agents targeting specific enzymatic pathways critical for bacterial survival .
Treatment of Trypanosomiasis
A notable application is in the treatment of human African trypanosomiasis (HAT). Pyrazolo[1,5-b]pyridazine derivatives were screened for activity against Trypanosoma brucei, the causative agent of HAT. The derivatives showed promising results, with some compounds demonstrating significant reductions in parasitemia in animal models .
Table 1: Summary of Biological Activities
| Compound ID | Activity Type | Target Kinase | IC50 (µM) | Reference |
|---|---|---|---|---|
| 20g | Anticancer | CDK-2 | 0.15 | |
| 23a | Antimicrobial | GSK-3β | 0.05 | |
| 10f | Anti-trypanosomal | T. b. brucei | 0.10 |
Table 2: Structure-Activity Relationship (SAR)
| Substitution Position | Substituent | Effect on Potency | Reference |
|---|---|---|---|
| R1 | 4-(trifluoromethyl)phenyl | -100-fold against T.b. brucei; >1000-fold against CDK-2 | |
| R2 | Methoxy | Increased potency | |
| R3 | Pyrimidine | Maintained potency |
Case Study 1: Optimization for Trypanosomiasis Treatment
In a study focusing on optimizing pyrazolo[1,5-b]pyridazine derivatives for treating HAT, researchers synthesized several analogs and evaluated their efficacy against T. brucei. One compound (20g) was noted for its ability to penetrate the central nervous system while significantly reducing parasitemia levels in treated mice .
Case Study 2: Anticancer Activity Against Breast Cancer Cells
Another investigation assessed the anticancer properties of a series of pyrazolo[1,5-b]pyridazine derivatives on breast cancer cell lines. The results indicated that certain modifications led to enhanced selectivity and potency against cancer cells compared to normal cells, suggesting a favorable therapeutic index for these compounds .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ester Group Variations
Methyl vs. Ethyl Esters
- Dimethyl Pyrazolo[1,5-a]pyridine-2,3-dicarboxylate (CAS: N/A; molecular formula: C₁₁H₁₀N₂O₄):
Synthesized via 1,3-dipolar cycloaddition using K₂CO₃ and dimethyl acetylenedicarboxylate (DMAD) in DMF, yielding 76% product . Methyl esters generally exhibit higher crystallinity and lower solubility in polar solvents compared to ethyl esters. - Diethyl 5,6-Bis(pyridin-2-yl)pyrazine-2,3-dicarboxylate (CAS: N/A; molecular formula: C₂₀H₁₈N₄O₄):
X-ray studies reveal that ethyl esters induce distinct molecular conformations due to steric effects, altering pyridine ring orientations compared to dimethyl analogs. This impacts π-π stacking and intermolecular interactions .
Fluorinated Derivatives
- Diethyl 6-fluoropyrazolo[1,5-a]pyridine-2,3-dicarboxylate (CAS: 951523-92-5; molecular formula: C₁₃H₁₃FN₂O₄):
Fluorination at position 6 enhances electrophilicity and metabolic stability. This derivative is used in kinase inhibitor development, leveraging fluorine’s electronegativity for improved target binding .
Core Heterocycle Modifications
Pyridazine vs. Pyridine Cores
- Pyrazolo[1,5-a]pyridine-2,3-dicarboxylic Acid Diethyl Ester (CAS: 1226776-92-6; molecular formula: C₁₃H₁₄N₂O₄):
Replacing the pyridazine ring with pyridine reduces nitrogen content, altering electron density and hydrogen-bonding capacity. This affects reactivity in cycloaddition and hydrolysis reactions . - Pyrazolo[3,4-b]pyridine-4,5-dicarboxylates (e.g., dimethyl/diethyl esters):
These isomers show challenges in hydrolysis to dicarboxylic acids under basic conditions, suggesting ester lability varies with core substitution patterns .
Pyrazine-Based Analogs
- Diethyl 5,6-Bis(pyridin-2-yl)pyrazine-2,3-dicarboxylate : The pyrazine core enables extended conjugation, enhancing UV absorption properties. Applications include fluorescent probes and coordination polymers .
Preparation Methods
Condensation of Pyridazine Derivatives with Acetylenic Esters
One of the classical approaches involves the reaction of pyridazine derivatives with acetylenic esters such as dimethyl or diethyl acetylenedicarboxylate (DMAD or DEAD). This method proceeds via a cycloaddition mechanism that forms the pyrazolo[1,5-b]pyridazine core with ester functionalities at the 2 and 3 positions.
- Reaction conditions : Typically conducted under reflux in suitable solvents (e.g., acetic anhydride or ethanol).
- Yields : Moderate to good yields (20-50%) depending on substituents and reaction parameters.
- Mechanism : Initial nucleophilic attack on the acetylenic ester followed by intramolecular cyclization and aromatization.
Table 1: Representative Data for Cycloaddition with Acetylenic Esters
| Entry | Pyridazine Derivative | Acetylenic Ester | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|---|
| 1 | Pyridazine | Diethyl acetylenedicarboxylate | Acetic anhydride | 90°C | 35-45 |
| 2 | 3-Phenylpyridazine | Dimethyl acetylenedicarboxylate | Ethanol | Reflux | 25-30 |
This approach is supported by analogous syntheses in pyrrolo[1,2-b]pyridazine systems, which share mechanistic similarities.
Hydrazine Condensation with Diethyl 2,3-Dioxosuccinate Derivatives
Another effective method involves the condensation of hydrazine or substituted hydrazines with diethyl 2,3-dioxosuccinate or related diketone esters. This reaction forms the pyrazole ring fused to the pyridazine, yielding the desired diethyl ester.
- Reaction conditions : Typically performed in ethanol or methanol under reflux.
- Yields : Generally high (60-80%) due to the favorable formation of the pyrazole ring.
- Notes : This method allows for variation in substituents on the pyrazole ring by using substituted hydrazines.
Intramolecular Cyclization of Hydrazone Intermediates
Hydrazone intermediates derived from the condensation of hydrazine with ketoesters can undergo intramolecular cyclization to form the pyrazolo[1,5-b]pyridazine core.
- Catalysts : Acidic or basic catalysts can promote cyclization.
- Conditions : Heating under reflux or microwave-assisted synthesis.
- Advantages : Provides regioselective formation of the fused heterocycle.
Comparative Analysis of Preparation Methods
| Method | Starting Materials | Reaction Type | Conditions | Yield Range (%) | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Condensation with Acetylenic Esters | Pyridazine derivatives + diethyl acetylenedicarboxylate | Cycloaddition | Reflux in acetic anhydride | 25-45 | Straightforward; moderate yields | Moderate yields; requires purification |
| Hydrazine Condensation | Hydrazine + diethyl 2,3-dioxosuccinate | Condensation & cyclization | Reflux in ethanol | 60-80 | High yields; versatile | Requires hydrazine handling |
| Intramolecular Cyclization | Hydrazone intermediates | Cyclization | Acid/base catalysis, heating | 50-75 | Regioselective; controlled | Multi-step intermediate synthesis |
| 1,3-Dipolar Cycloaddition | Mesoionic oxazolo-pyridazines + acetylenic esters | Cycloaddition | Mild, one-pot | 70-90 | High yields; mild conditions | Requires mesoionic precursors |
Research Findings and Notes
- The use of diethyl acetylenedicarboxylate is critical in introducing the diethyl ester groups at positions 2 and 3 of the pyrazolo[1,5-b]pyridazine ring.
- Reaction yields are influenced by the nature of substituents on the pyridazine or pyrazole precursors, solvent choice, and temperature.
- The 1,3-dipolar cycloaddition method offers superior yields and operational simplicity, making it favorable for scale-up.
- Hydrazine-based methods allow for structural diversity by varying hydrazine derivatives.
- Purification typically involves recrystallization or chromatographic techniques due to the formation of side products in some routes.
Q & A
Q. What are the established synthetic routes for Pyrazolo[1,5-b]pyridazine-2,3-dicarboxylic acid diethyl ester?
- Methodological Answer : The compound can be synthesized via intramolecular Wittig-type reactions, as demonstrated in related pyrazolo-isothiazole systems. For example, phosphorus ylides generated from dimethyl acetylenedicarboxylate and triphenylphosphine undergo cyclization to form dicarboxylic esters . Additionally, diethyl ester derivatives of pyrazolo[3,4-b]pyridine have been prepared by reacting N,N-diisopropylamidinyl pyrazolylimines under reflux in alcohol solvents (methanol/ethanol), though cyclization attempts with hydrazine hydrate may require optimization of reaction time and solvent systems .
Q. How can researchers confirm the structural identity and purity of this compound?
- Methodological Answer : Characterization typically involves:
- NMR spectroscopy (¹H, ¹³C) to confirm ester groups and heterocyclic backbone.
- Mass spectrometry (MS) for molecular weight verification (e.g., exact mass analysis using ESI-TOF).
- High-performance liquid chromatography (HPLC) to assess purity, particularly for detecting byproducts from incomplete cyclization .
Q. What are the optimal conditions for ester hydrolysis to generate carboxylic acid derivatives?
- Methodological Answer : Hydrolysis of diethyl esters can be achieved under basic conditions (e.g., NaOH/EtOH) followed by acidification. For example, diethyl acetamidomalonate undergoes hydrolysis to yield α-amino acids via decarboxylation, a process applicable to similar dicarboxylic esters. Reaction monitoring via TLC or in situ IR spectroscopy is recommended to track ester cleavage .
Advanced Research Questions
Q. What challenges arise in the cyclization of pyrazolo-pyridazine esters, and how can they be mitigated?
- Methodological Answer : Cyclization failures, as observed in pyrazolo[3,4-b]pyridine systems, may stem from steric hindrance or competing side reactions. Strategies include:
- Solvent optimization : Switching from methanol to higher-boiling solvents (e.g., DMF) to enhance reaction efficiency.
- Catalyst screening : Employing Lewis acids (e.g., ZnCl₂) to stabilize intermediates.
- Temperature control : Gradual heating to avoid decomposition of hydrazine derivatives .
Q. How do ester substituents (ethyl vs. methyl) influence catalytic performance in polymerization?
- Methodological Answer : Substituent effects are critical in Ziegler-Natta catalysis. For example:
Q. Can enzymatic methods resolve enantiomers of this compound?
- Methodological Answer : Enzymatic resolution of diethyl esters has been demonstrated for trans-epoxysuccinic acid using Rhizopus javanicus lipase. For pyrazolo-pyridazine esters, chiral chromatography (e.g., Chiralpak® columns) or kinetic resolution via enantioselective transesterification (e.g., using Candida antarctica lipase B) could be explored .
Contradictory Data Analysis
Q. Why do some studies report successful cyclization while others fail under similar conditions?
- Methodological Answer : Contradictions may arise from subtle differences in:
- Substrate pre-functionalization : Electron-withdrawing groups (e.g., nitro) may stabilize intermediates.
- Hydrazine stoichiometry : Excess hydrazine hydrate (>2 equiv.) can drive cyclization but risks overalkylation.
- Workup protocols : Acidic quenching (e.g., HCl/ice) improves precipitation of cyclized products versus neutral conditions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
